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An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-8-fluoroquinoline:

A Keystone Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
7-Chloro-8-fluoroquinoline is a halogenated aromatic heterocycle belonging to the quinoline

family. While not a therapeutic agent itself, it serves as a critical synthetic intermediate or

building block in the development of advanced materials and pharmacologically active

molecules.[1] The quinoline scaffold is recognized as a "privileged structure" in medicinal

chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial drugs.[2]

The specific placement of chloro and fluoro substituents on the quinoline ring system

profoundly influences the molecule's electronic properties, reactivity, and ultimately, the

biological activity and physical characteristics of its derivatives.

This guide provides a comprehensive analysis of the core physicochemical properties of 7-
Chloro-8-fluoroquinoline. In the absence of extensive published experimental data for this

specific intermediate, this document synthesizes information from closely related analogs and

employs theoretical principles to offer robust predictions. We will delve into its structural and

spectroscopic identity, physical properties, and electronic characteristics, grounded in both

established experimental protocols and modern computational chemistry workflows. This

document is designed to equip researchers with the foundational knowledge required to

effectively utilize 7-Chloro-8-fluoroquinoline in synthesis and drug discovery programs.
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Molecular Identity and Structural Framework
The foundation of understanding any chemical entity lies in its precise molecular structure. The

arrangement of atoms and functional groups dictates all subsequent chemical and physical

behaviors.

Chemical Structure
7-Chloro-8-fluoroquinoline (CAS No. 1133116-09-2) is a bicyclic heteroaromatic compound.

[3] Its structure consists of a benzene ring fused to a pyridine ring. The key features are the

electron-withdrawing halogen substituents: a chlorine atom at position 7 and a fluorine atom at

position 8.

Property Value Source(s)

IUPAC Name 7-Chloro-8-fluoroquinoline [3]

CAS Number 1133116-09-2 [3]

Molecular Formula C₉H₅ClFN [3]

Molecular Weight 181.59 g/mol [4]

Canonical SMILES
C1=CC2=C(C(=C1)F)C(=CN=

C2)Cl
[4]

InChI Key
LAJPQDMKHLGGQH-

UHFFFAOYSA-N
[3]

Physical Form Solid [4]

The strategic placement of halogens is a cornerstone of modern medicinal chemistry. The

fluorine at R8 and chlorine at R7 significantly modulate the molecule's lipophilicity, metabolic

stability, and electronic distribution, which are critical for tuning the pharmacokinetic and

pharmacodynamic profiles of resulting therapeutic agents.[5]

Predicted Physicochemical Properties
Direct experimental values for many of 7-Chloro-8-fluoroquinoline's properties are not readily

available in the literature. However, by analyzing trends in similar quinoline derivatives and
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leveraging computational models, we can establish reliable estimates.

Physical Properties
Melting Point: The melting point is a crucial indicator of purity and lattice energy. For the

related compound 6-Chloro-8-fluoroquinoline, the melting point is reported to be in the range

of 79–81 °C.[1] It is plausible that 7-Chloro-8-fluoroquinoline exhibits a similar, if slightly

different, melting point due to variations in crystal packing influenced by the altered halogen

positions.

Boiling Point: The boiling point of the parent 8-fluoroquinoline is 148-150 °C at a reduced

pressure of 30 Torr.[6][7] The addition of a heavier chlorine atom would be expected to

increase the boiling point.

Solubility: The presence of two halogen atoms increases the molecule's polarity and dipole

moment compared to unsubstituted quinoline. A related fluoroquinolone derivative with

chloro and fluoro substituents was noted to have a dipole moment that enhances solubility in

polar solvents.[8] Therefore, 7-Chloro-8-fluoroquinoline is predicted to be sparingly soluble

in water but should exhibit good solubility in moderately polar organic solvents like

chloroform, dichloromethane, and ethyl acetate.

Ionization and Lipophilicity
pKa: The pKa value indicates the basicity of the quinoline nitrogen. For the parent 8-

fluoroquinoline, the predicted pKa of the protonated form is approximately 1.93.[7] The

addition of a second electron-withdrawing group (chlorine) is expected to further decrease

the electron density on the nitrogen, making it a weaker base. This low basicity is a key

consideration in designing reactions and predicting the behavior of the molecule in

physiological media.

LogP: The partition coefficient (logP) is a measure of a compound's lipophilicity, which is

critical for predicting its absorption, distribution, metabolism, and excretion (ADME)

properties. While no experimental value exists for the target molecule, related chloro-fluoro-

substituted quinolinamines have a calculated XLogP3 of around 2.3.[9] This suggests that 7-
Chloro-8-fluoroquinoline is a moderately lipophilic compound, capable of crossing

biological membranes.
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Computational Analysis and Electronic Structure
In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting

the properties of novel or uncharacterized molecules.[10] These techniques provide profound

insights into electronic structure, which governs chemical reactivity.

DFT Computational Workflow
A typical DFT analysis follows a structured workflow to derive key molecular properties. The

choice of a functional and basis set, such as B3LYP/6-311+G(d,p), is critical for achieving a

balance between computational cost and accuracy for quinoline derivatives.[11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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